molecular formula C19H21FN2O4 B1249909 (R)-nadifloxacin CAS No. 160961-35-3

(R)-nadifloxacin

Cat. No. B1249909
M. Wt: 360.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-nadifloxacin is a nadifloxacin. It is an enantiomer of a (S)-nadifloxacin.

Scientific Research Applications

Broad-Spectrum Antibacterial Efficacy
Research into fluoroquinolones, including (R)-nadifloxacin, emphasizes their critical role in addressing a wide range of bacterial infections. The structural and functional characterization of these compounds reveals their effectiveness against resistant bacterial strains, contributing to the classification and development of newer generations of fluoroquinolones aimed at overcoming antibiotic resistance (Rusu et al., 2021).

Mechanism of Action and Resistance
The mechanism of action for (R)-nadifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This mode of action is shared among fluoroquinolones, contributing to their efficacy in treating infections. However, the emergence of resistance to fluoroquinolones, including (R)-nadifloxacin, is a significant concern. Research efforts have focused on understanding the genetic basis of resistance, often linked to mutations in target enzymes, and exploring strategies to mitigate this challenge (Van Der Wouden et al., 2000).

Application in Treating Dermatological Conditions
(R)-nadifloxacin has been specifically noted for its use in treating acne and other skin conditions. Its ability to target and reduce populations of Propionibacterium acnes, a key bacterium implicated in acne, has been highlighted. The drug's efficacy in penetrating the lipid-rich environment of the microcomedo and its activity against a spectrum of other skin pathogens underscore its value in dermatological applications (Leyden, 2001).

properties

CAS RN

160961-35-3

Product Name

(R)-nadifloxacin

Molecular Formula

C19H21FN2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1

InChI Key

JYJTVFIEFKZWCJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Other CAS RN

160961-35-3

synonyms

9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
nadifloxacin
OPC 7251
OPC-7251
R-NDFX
S-NDFX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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